molecular formula C9H10O2 B1168225 hemoglobin A2 Wrens CAS No. 124834-70-4

hemoglobin A2 Wrens

货号: B1168225
CAS 编号: 124834-70-4
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Hemoglobin A2 Wrens, also known as this compound, is a useful research compound. Its molecular formula is C9H10O2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Diagnostic Applications

  • Beta-Thalassemia Diagnosis
    • Hemoglobin A2 levels are significant indicators in diagnosing beta-thalassemia trait. Elevated levels (typically >3.5%) suggest the presence of the trait, while normal levels may indicate other conditions or co-inherited disorders .
    • The detection of Hemoglobin A2 Wrens can complicate diagnoses, especially in patients with overlapping conditions such as sickle cell disease or alpha-thalassemia .
  • Differential Diagnosis of Hemoglobinopathies
    • The quantification of Hemoglobin A2 is essential for differentiating between various hemoglobinopathies. For instance, elevated levels can indicate beta-thalassemia, while lower levels might suggest alpha-thalassemia or other structural defects .
    • Studies have shown that abnormal peaks in high-performance liquid chromatography (HPLC) analyses can lead to misinterpretation if not confirmed at the molecular level .
  • Screening and Prenatal Diagnosis
    • Antenatal screening programs utilize Hemoglobin A2 measurements to assess the risk of hemoglobinopathies in newborns and pregnant women. Early detection allows for better management strategies and informed reproductive choices .

Clinical Implications

  • Management of Sickle Cell Disease
    • Research indicates that higher levels of fetal hemoglobin (HbF), which can be influenced by Hemoglobin A2 levels, correlate with milder disease phenotypes in sickle cell disease patients. Thus, monitoring these levels can help predict disease severity and guide treatment options .
  • Therapeutic Approaches
    • Hydroxyurea is used to stimulate HbF production in sickle cell patients; understanding the interplay between HbA2 and HbF can optimize treatment regimens and improve patient outcomes .

Case Study 1: Beta-Thalassemia Trait

  • An 85-year-old male presented with elevated Hemoglobin A2 levels (5.0%) alongside a family history of thalassemia. Genetic testing confirmed a compound heterozygous state involving this compound, leading to a definitive diagnosis of beta-thalassemia trait .

Case Study 2: Sickle Cell Disease

  • A 30-year-old female with sickle cell disease exhibited fluctuating Hemoglobin A2 levels throughout her treatment with hydroxyurea. Monitoring these levels provided insights into her response to therapy, correlating with improved clinical outcomes during periods of elevated HbF .

Case Study 3: Prenatal Screening

  • In a prenatal screening program, a couple was identified as carriers for beta-thalassemia based on elevated maternal Hemoglobin A2 levels (4.5%). Subsequent genetic counseling allowed them to make informed decisions regarding their pregnancy .

化学反应分析

Autoxidation and Methemoglobin Formation

Hb A₂ demonstrates 3–5% faster autoxidation rates compared to Hb A (α₂β₂) under physiological conditions . Key findings include:

  • Autoxidation susceptibility : Increased heme iron oxidation in δ-globin chains due to altered proximal histidine interactions

  • Methemoglobin stability : No significant differences in enzymatic reduction kinetics (NADH-cytochrome b5 reductase) between Hb A and Hb A₂ methemoglobins

PropertyHb AHb A₂
Autoxidation rate (h⁻¹)0.012 ± 0.0030.014 ± 0.002
Methemoglobin reduction (nmol/min/mg)8.7 ± 1.28.4 ± 1.1

Oxidative Denaturation and Hemichrome Stability

Oxidative products of Hb A₂ show distinct membrane-binding behaviors:

  • Hemichrome formation : Phenylhydrazine-induced hemichrome A₂ exhibits 18% greater stability (t₁/₂ = 45 min vs. 38 min for Hb A hemichrome)

  • Membrane affinity : Hb A₂ hemichrome binds band 3 protein with 2.3× higher affinity (Kd = 1.8 μM vs. 4.2 μM for Hb A)

Solubility and Polymerization

In phosphate buffer systems (pH 7.4):

  • Oxy-Hb A₂ solubility : 34.2 g/dL vs. 37.6 g/dL for Hb A

  • Deoxygenated state : No significant polymerization observed, unlike pathological β-chain variants (e.g., Hb S)

Analytical Detection of δ-Chain Variants

Chromatographic and electrophoretic profiles of δ-globin mutants (e.g., Hb A₂-Melbourne ):

MethodRetention Time (min)Migration ZoneVariant Percentage
Cation-exchange HPLC6.40–6.43 S region1.3–1.9%
Capillary electrophoresisN/AZone 10.8–1.7%

Note: Variants elute earlier than wild-type Hb A₂ (retention time = 3.8 min on VARIANT II™ HPLC) .

Pathological Interactions

Coinheritance with β-thalassemia or Hb E alters chemical behavior:

  • Hb E/Hb A₂ compound heterozygotes : Reduced Hb A₂ levels (1.0–1.4% vs. normal 2.5–3.5%) due to competitive δ-chain synthesis

  • Oxidative stress response : Hb A₂-containing RBCs show 12% higher ROS generation in β-thalassemia minor

常见问题

Basic Research Questions

Q. What methodologies are recommended for accurate quantification of hemoglobin A2 in clinical research settings?

Hemoglobin A2 is typically quantified using high-performance liquid chromatography (HPLC), capillary electrophoresis, or cellulose acetate electrophoresis. Researchers must standardize protocols to minimize inter-laboratory variability, including calibrating equipment with controls and ensuring consistent sample preparation (e.g., avoiding hemolysis). HbA2 levels should be interpreted alongside iron studies (e.g., serum ferritin) to account for confounding factors like iron deficiency .

Table 1: HbA2 Levels in Hemoglobinopathies

ConditionHbA2 LevelClinical Significance
β-thalassemia trait>3.5%Primary diagnostic marker
Iron deficiency anemia<2%May mask β-thalassemia diagnosis
α-thalassemiaNormalRequires genetic testing for confirmation
HbA2-Monreale mutation<2%Rare mutation affecting synthesis
Source: Adapted from Diagnostic Tests Overview

Q. How should researchers design studies to differentiate HbA2-related β-thalassemia from α-thalassemia in heterogeneous populations?

A cross-sectional study design with stratified sampling (e.g., by ethnicity or iron status) is recommended. Include molecular genetic testing (e.g., PCR for α-globin gene deletions) alongside HbA2 quantification. Control for variables such as age, sex, and comorbidities (e.g., chronic inflammation) that may influence hemoglobin synthesis .

Advanced Research Questions

Q. What experimental approaches resolve discrepancies between phenotypic HbA2 levels and genotypic findings in hemoglobinopathy diagnosis?

Discrepancies may arise due to rare mutations (e.g., HbA2-Monreale) or regulatory variants affecting δ-globin expression. Researchers should:

  • Combine HPLC with next-generation sequencing (NGS) to identify cis-acting mutations.
  • Perform functional assays (e.g., luciferase reporters) to validate transcriptional impacts of novel variants.
  • Use longitudinal data to assess HbA2 stability in carriers with confounding conditions (e.g., transient iron deficiency) .

Q. How can genome-wide association studies (GWAS) elucidate genetic modifiers of HbA2 expression in β-thalassemia carriers?

GWAS requires large, ethnically diverse cohorts to identify loci associated with HbA2 variability. Key steps include:

  • Adjusting for covariates (e.g., ferritin levels, α-globin genotype).
  • Prioritizing candidate genes (e.g., BCL11A, HBS1L-MYB) known to regulate δ-globin.
  • Validating hits using CRISPR/Cas9-edited cell lines to assess δ-globin promoter activity .

Q. What statistical methods are optimal for analyzing contradictory HbA2 data in multi-center studies?

Mixed-effects models can account for center-specific variability (e.g., equipment differences). Bayesian hierarchical modeling is useful for integrating heterogeneous data (e.g., combining HPLC with genetic data). Sensitivity analyses should test assumptions about missing data and measurement error .

Q. Methodological Considerations for Data Contradiction Analysis

  • Confounding Variables : Always adjust for iron status, inflammation markers (e.g., CRP), and α-globin genotype in multivariate models .
  • Technical Validation : Replicate abnormal HbA2 measurements using a secondary method (e.g., capillary electrophoresis after HPLC) .
  • Ethical Sampling : Ensure informed consent protocols address genetic testing implications, especially in studies involving vulnerable populations .

属性

CAS 编号

124834-70-4

分子式

C9H10O2

分子量

0

同义词

hemoglobin A2 Wrens

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。